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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

Get Quote

Executive Summary
5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized omega-substituted

fatty acid analog primarily utilized in metabolic engineering and biopolymer synthesis. Unlike

traditional small-molecule therapeutics that target a specific receptor for immediate

physiological effect, this compound functions as a "Trojan Horse" substrate. Its primary

biological activity lies in its ability to hijack the fatty acid

-oxidation pathway in specific bacterial strains (e.g., Pseudomonas oleovorans, Pseudomonas
putida), serving as a precursor for the biosynthesis of side-chain fluorinated
Polyhydroxyalkanoates (PHAs).

Beyond its role in material science, the compound exhibits latent pharmacological potential due

to its structural homology with phenoxy-acid fibrates (e.g., Gemfibrozil), making it a relevant

probe for studying PPAR (Peroxisome Proliferator-Activated Receptor) modulation and fatty

acid transport kinetics.
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The biological efficacy of 5-(4-Fluorophenoxy)valeric Acid is dictated by its three distinct

structural domains:

Domain Chemical Feature Biological Function

Tail 4-Fluorophenoxy group

Metabolic Resistance &

Labeling: The fluorine atom at

the para position blocks

metabolic degradation (ring

hydroxylation) and imparts

unique physical properties

(hydrophobicity, crystallinity) to

downstream metabolites or

polymers.

Linker C5 Alkyl Chain (Valeric)

Enzymatic Spacer: The 5-

carbon chain is the critical

length for recognition by

medium-chain acyl-CoA

ligases and subsequent

processing into 3-hydroxyacyl-

CoA intermediates.

Head Carboxylic Acid

Activation Handle: Allows for

the formation of the Acyl-CoA

thioester, the obligatory first

step for entry into any

biological pathway.

Mechanism of Action: The "Metabolic Interception"
Pathway
The defining biological activity of this compound occurs within the cytoplasm of PHA-

accumulating bacteria. The compound undergoes a process known as Analogue

Polymerization, where the synthetic fatty acid is metabolized into a monomer that is

polymerized by the host organism.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1322480/docs?utm_src=pdf-body#biological-activity-of-5-4-fluorophenoxy-valeric-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Pathway[1]
Uptake & Activation: The acid enters the cell via the FadL transporter and is activated to 5-

(4-fluorophenoxy)valeryl-CoA by Acyl-CoA Synthetase (FadD).

-Oxidation Truncation: The CoA ester enters the

-oxidation cycle.

Step A: Dehydrogenation by Acyl-CoA Dehydrogenase (FadE).

Step B: Hydration by Enoyl-CoA Hydratase (FadB) to form 3-hydroxy-5-(4-

fluorophenoxy)valeryl-CoA.

Enzymatic Interception: Instead of proceeding to the next oxidation step (which would cleave

the chain), the PHA Synthase (PhaC) enzyme intercepts the 3-hydroxy intermediate.

Polymerization: PhaC catalyzes the esterification of the monomer onto a growing polyester

chain, resulting in Poly(3-hydroxy-5-(4-fluorophenoxy)valerate).

Pathway Visualization
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Figure 1: The metabolic interception pathway in Pseudomonas species converting the

substrate into fluorinated biopolymers.

Therapeutic & Research Applications
While the primary industrial use is biopolymer synthesis, the compound serves as a critical tool

in pharmacological research.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1322480/docs?utm_src=pdf-body-img#biological-activity-of-5-4-fluorophenoxy-valeric-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322480?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorinated Biopolymer Engineering
The incorporation of the 4-fluorophenoxy group into PHAs creates materials with:

Enhanced Hydrophobicity: "Teflon-like" surface properties useful for medical implants to

reduce bacterial adhesion.

Altered Crystallinity: The bulky phenoxy side chain disrupts packing, creating elastomeric

(rubbery) polymers rather than brittle plastics.

Metabolic Stability: The C-F bond prevents degradation by aromatic ring-hydroxylating

enzymes, increasing the lifespan of the material in vivo.

Pharmacological Probe (PPAR Activity)
Structurally, 5-(4-Fluorophenoxy)valeric Acid mimics the "tail" of fibrate drugs (e.g.,

Gemfibrozil, Fenofibrate).

Hypothesis: It acts as a weak ligand for PPAR

(Peroxisome Proliferator-Activated Receptor alpha).

Application: It is used in Structure-Activity Relationship (SAR) studies to determine the

optimal chain length for receptor binding. The valeric (C5) chain is often compared against

acetic (C2) and isobutyric (branched) chains to map the receptor's ligand-binding pocket

volume.

Experimental Protocols
Protocol A: Biosynthesis of Fluorinated PHA
Objective: To synthesize poly(3-hydroxy-5-(4-fluorophenoxy)valerate) using P. oleovorans.

Inoculum Preparation:

Cultivate Pseudomonas oleovorans (ATCC 29347) in 50 mL Nutrient Broth at 30°C for 16

hours (shaking at 200 rpm).

Fermentation (Fed-Batch):
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Transfer inoculum to 1 L of E2 mineral medium.

Carbon Source: Add 5-(4-Fluorophenoxy)valeric Acid (0.2% w/v) as the sole carbon

source. Note: The acid may require neutralization with NaOH or dissolution in a small

volume of DMSO before addition.

Co-substrate: Add 0.1% nonanoic acid to stimulate biomass growth if toxicity is observed.

Incubation:

Incubate at 30°C for 48–72 hours. Monitor Optical Density (

) until stationary phase is reached.

Harvesting & Extraction:

Centrifuge cells (6000

g, 15 min).

Lyophilize (freeze-dry) the cell pellet.

Extraction: Stir dried biomass in Chloroform (50 mL per g dry weight) at 60°C for 4 hours.

Filter to remove cell debris.

Purification:

Precipitate the polymer by pouring the chloroform solution into cold Methanol (1:10 ratio).

Filter and dry the white precipitate in vacuo.

Protocol B: Structural Confirmation (GC-MS)
Objective: To verify the incorporation of the fluorinated monomer.

Methanolysis:

Dissolve 10 mg of purified polymer in 2 mL chloroform.
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Add 2 mL of methanol containing 15% sulfuric acid.

Heat at 100°C for 140 minutes.

Extraction:

Add 2 mL water and vortex. Recover the organic (chloroform) phase containing the methyl

esters.

Analysis:

Inject into GC-MS. Look for the mass spectral signature of methyl 3-hydroxy-5-(4-

fluorophenoxy)valerate.

Key Diagnostic Ion: The presence of the m/z 109 ion (fluorophenol fragment) confirms the

intact aromatic ring.

Safety & Toxicology Data
Hazard Class GHS Code Description

Handling
Precaution

Skin Irritation H315 Causes skin irritation.

Wear nitrile gloves;

wash immediately

upon contact.

Eye Irritation H319
Causes serious eye

irritation.

Use safety goggles.

Flush with water for

15 min if exposed.

Ecotoxicity N/A

Low biodegradability

predicted due to C-F

bond.

Do not dispose of

down drains; treat as

halogenated organic

waste.

Note: As a fluorinated organic, this compound resists standard biological degradation in

wastewater treatment plants. Incineration is the required disposal method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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